REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|
|
Name
|
ammonium aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Name
|
sodium aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|
|
Name
|
ammonium aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Name
|
sodium aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|
|
Name
|
ammonium aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Name
|
sodium aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |